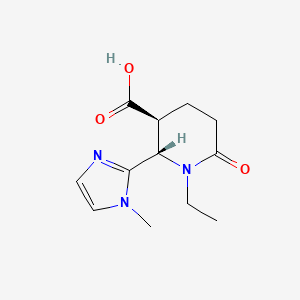

![molecular formula C19H20BrN3O B2865176 1-Acetyl-5-[4-(dimethylamino)phenyl]-3-(4-bromophenyl)-2-pyrazoline CAS No. 361480-89-9](/img/structure/B2865176.png)

1-Acetyl-5-[4-(dimethylamino)phenyl]-3-(4-bromophenyl)-2-pyrazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-[4-(Dimethylamino)phenyl]-1,3-cyclohexanedione” is an organic compound with a molecular formula of C14H17NO2 . It has a molecular weight of 231.29 . This compound is a derivative of pyrazoline, which is a class of organic compounds characterized by a five-membered ring structure with three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazoline derivatives often involves the reaction of chalcones with phenylhydrazine . This process involves cyclization of phenylhydrazine with α,β-unsaturated ketones using methanoic acid as a catalyst under thermal conditions .Molecular Structure Analysis

The molecular structure of “5-[4-(Dimethylamino)phenyl]-1,3-cyclohexanedione” consists of a cyclohexanedione ring attached to a dimethylaminophenyl group . The linear formula of this compound is (CH3)2NC6H4C6H7(O)2 .Physical And Chemical Properties Analysis

The compound “5-[4-(Dimethylamino)phenyl]-1,3-cyclohexanedione” is a colorless solid with a melting point of 191-196 °C (lit.) . It is soluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis of Nitriles

Nitriles are organic compounds that contain a cyano group (−C≡N), which is a functional group consisting of a carbon triple-bonded to a nitrogen atom. In the synthesis of nitriles, pyrazoline derivatives can be used as precursors. For example, chemoselective reactions on certain pyrazoline compounds in acidic medium yield 4-cyano pyrazoles, while in basic medium, they yield 5-aminopyrazoles .

Biological Activity: GABA Inhibition

Pyrazoline derivatives exhibit a wide range of biological activities. Some derivatives have been described as potent inhibitors of GABA (γ-aminobutyric acid), which is the chief inhibitory neurotransmitter in the mammalian central nervous system. These compounds show selectivity toward insect versus mammalian receptors, indicating potential use in insect control strategies .

Anti-inflammatory Applications

Due to their structural similarity to pyrazolone, some pyrazoline derivatives are explored for their anti-inflammatory properties. They can act on various stages of the inflammatory process and have been studied for their potential as anti-inflammatory agents in pharmaceutical research .

Anticancer Research

Pyrazoline derivatives are also being investigated for their anticancer properties. Their ability to interfere with the proliferation of cancer cells makes them a subject of interest in the development of new anticancer drugs. Research is ongoing to understand their mechanisms of action and to identify specific cancer cell lines that they may target effectively .

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of pyrazoline derivatives make them valuable in the search for new antimicrobial agents. They have been tested against a variety of bacterial and fungal strains to assess their efficacy and potential as a basis for developing new treatments for infections .

Development of Dyes and Pigments

Pyrazoline derivatives have applications in the development of dyes and pigments due to their chromophoric properties. The presence of the dimethylamino group can contribute to the color properties of these compounds, making them useful in creating dyes for textiles and other materials .

Safety And Hazards

Zukünftige Richtungen

The future directions for research on pyrazoline derivatives could involve exploring their potential applications in medicinal chemistry due to their wide range of biological activities . Further studies could also focus on optimizing the synthesis process and investigating the detailed mechanisms of action of these compounds .

Eigenschaften

IUPAC Name |

1-[5-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN3O/c1-13(24)23-19(15-6-10-17(11-7-15)22(2)3)12-18(21-23)14-4-8-16(20)9-5-14/h4-11,19H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWYLKQSAMSGMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-5-[4-(dimethylamino)phenyl]-3-(4-bromophenyl)-2-pyrazoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

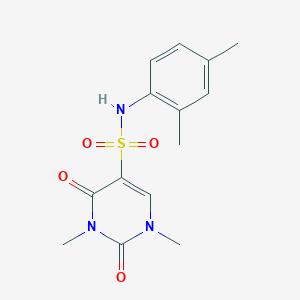

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxynicotinamide](/img/structure/B2865094.png)

![2,4,8-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B2865096.png)

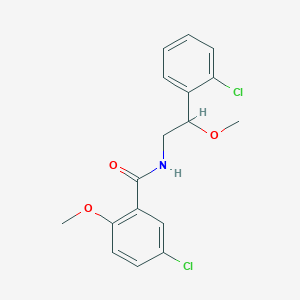

![ethyl N-{2-({[(4-chlorobenzyl)oxy]imino}methyl)-3-[(ethoxycarbonyl)amino]-3-oxopropanoyl}carbamate](/img/structure/B2865097.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2865101.png)

![2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide](/img/structure/B2865103.png)

![N-(4-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2865106.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate](/img/structure/B2865108.png)

![9-(3-methoxyphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![8-phenyl-3-(phenylamino)-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one](/img/structure/B2865114.png)

![1-[(2-Methylphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione](/img/structure/B2865115.png)